molecular formula C28H16 B1203535 Phenanthro[9,10-e]acephenanthrylene CAS No. 13579-05-0

Phenanthro[9,10-e]acephenanthrylene

Cat. No.: B1203535
CAS No.: 13579-05-0
M. Wt: 352.4 g/mol
InChI Key: OGRAWFUHGDUZRT-UHFFFAOYSA-N
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Description

This is a generic template. Specific scientific details on applications, research value, and mechanism of action for Phenanthro[9,10-e]acephenanthrylene are required to complete this section. This compound is a polycyclic aromatic hydrocarbon (PAH) offered for advanced materials science and fundamental chemical research. PAHs of this complexity are of significant interest in the development of novel organic electronic materials due to their extended π-conjugation, which can influence optoelectronic properties . Research into similar compounds explores their potential application in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components in photovoltaic devices . In academic settings, such specialized PAHs serve as valuable tools for studying carbonaceous material formation, aromaticity, and intermolecular interactions . This product is intended for use by qualified researchers in controlled laboratory settings. Insert detailed explanation of this specific compound's mechanism of action and unique research value here. --- For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

13579-05-0

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[14.11.1.02,15.03,8.09,14.018,23.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20,22,24(28),25-tetradecaene

InChI

InChI=1S/C28H16/c1-2-9-18-17(8-1)16-25-26-21(18)14-7-15-24(26)27-22-12-5-3-10-19(22)20-11-4-6-13-23(20)28(25)27/h1-16H

InChI Key

OGRAWFUHGDUZRT-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C6=CC=CC=C6C7=CC=CC=C75

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C6=CC=CC=C6C7=CC=CC=C75

Other CAS No.

13579-05-0

Synonyms

3,4-10,11-12,13-tribenzofluoranthene

Origin of Product

United States

Comparison with Similar Compounds

Acephenanthrylene

  • Structure : Acephenanthrylene shares a similar core to Phenanthro[9,10-e]acephenanthrylene but lacks the fused five-membered ring.
  • Synthesis : Prepared via palladium-catalyzed annulation, but without the final oxidative cyclodehydrogenation step required for this compound .
  • Properties : Exhibits lower fluorescence quantum yield (Φ = 8.9% vs. 41.8% in azulene-embedded derivatives) and a broader HOMO-LUMO gap compared to its modified counterparts .

Benzo[e]fluoranthene

  • Structure: Features a similar number of fused rings but with an alternant (benzenoid) arrangement, contrasting with this compound’s non-alternant topology .
  • Electronic Properties: The alternant structure results in distinct absorption spectra and reduced charge-transfer capabilities compared to non-alternant systems .

Benz(e)acephenanthrylene-11,12-diol, 11,12-dihydro-

  • Structure : A dihydroxy derivative of the parent Benz(e)acephenanthrylene, with a saturated 11,12-dihydro configuration.

Electronic and Photophysical Properties

HOMO-LUMO Gaps and Fluorescence

Compound HOMO-LUMO Gap (eV) Fluorescence Quantum Yield (Φ) Key Feature
This compound (8) 2.8 8.9% Narrow gap, moderate fluorescence
Azulene-embedded derivative (9) 2.3 41.8% Charge-transfer absorption, bright fluorescence
Acephenanthrylene 3.1 <5% Broader gap, weak emission

The azulene-embedded derivative (9) exhibits a 4.6-fold increase in fluorescence efficiency compared to 8, attributed to its formal azulene core and hybridized electronic states .

Substituent Effects

  • 4,5-Diphenylacephenanthrylene : Phenyl substituents enhance stability and planarization during cyclodehydrogenation, critical for forming this compound .
  • Chlorophenyl-substituted derivatives : In phenanthro-oxazole analogs, electron-withdrawing groups like chlorine improve luminescent efficiency and thermal stability .

Carcinogenicity

  • This compound: Limited direct data, but related PAHs are known carcinogens.
  • Benz(e)acephenanthrylene-11,12-diol : Demonstrates 100% skin tumor incidence in SENCAR mice, highlighting the role of metabolic activation (e.g., dihydrodiol formation) in enhancing toxicity .

Metabolic Pathways

  • DNA Adduct Formation: Non-alternant PAHs like this compound may form stable DNA adducts due to their curved geometry, similar to benzofluoranthenes .

Optoelectronics

  • This compound : Used in organic light-emitting diodes (OLEDs) due to its narrow bandgap and fluorescence. Its azulene-embedded derivative shows promise as a blue emitter .
  • Phenanthroline Derivatives : Nitrogen-containing analogs (e.g., 1,10-phenanthroline) excel as metal ligands but lack the extended conjugation of this compound .

Preparation Methods

Reaction Design and Substrate Scope

The palladium-catalyzed annulation of 9-halophenanthrenes (e.g., 9-bromo- or 9-chlorophenanthrene) with alkynes represents a robust method for constructing the acephenanthrylene core. This cross-coupling reaction proceeds via a carbopalladation mechanism, where the alkyne undergoes regioselective insertion into the palladium-carbon bond formed after oxidative addition of the haloarene. The reaction tolerates both symmetric and asymmetric alkynes, with aryl-alkyl substituted alkynes favoring the formation of alkyl-substituted products due to steric and electronic effects.

Key Experimental Conditions:

  • Catalyst System : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃)

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : DMF or toluene at 80–120°C

  • Yields : 58–95% for mono-annulated products

Representative Substrates and Products:

HaloareneAlkyneProductYield (%)
9-BromophenanthreneDiphenylacetylene4,5-Diphenylacephenanthrylene95
9-Chlorophenanthrene1-Phenyl-1-propyne4-Cyclopropyl-5-phenylacephenanthrylene82

Oxidative Cyclodehydrogenation to Fused Systems

The annulated products, such as 4,5-diphenylacephenanthrylene, undergo further oxidative cyclodehydrogenation using FeCl₃ or DDQ to form fully conjugated systems like phenanthro[9,10-e]acephenanthrylene. This step involves the elimination of hydrogen atoms and the formation of additional C–C bonds, as confirmed by X-ray crystallography.

Characterization Data:

  • X-ray Crystallography : Planar geometry with bond lengths consistent with aromatic delocalization.

  • UV-Vis Spectroscopy : Absorption maxima at 380–420 nm, indicating extended π-conjugation.

  • Electrochemical Analysis : Reduction potentials between -1.8 to -2.1 V vs. Fc/Fc⁺, reflecting electron-deficient character.

Solid-State Synthesis via Sulfur-Mediated Cyclization

Reaction Pathway and Mechanistic Insights

An alternative route involves the thermally activated reaction of diphenanthro[9,10-b:9’,10’-d]thiophene (DPAT) under CO₂ atmosphere, leading to sulfur elimination and subsequent ring closure. This method leverages the instability of thiophene derivatives under oxidative conditions, yielding this compound via a proposed out-of-plane rotation of phenanthrene moieties (Fig. 1).

Critical Steps:

  • C–S Bond Cleavage : Initiated by thermal energy, resulting in radical intermediates.

  • Structural Reorganization : Rotation of phenanthrene units to alleviate steric strain.

  • Ring Closure : Formation of a pentagonal ring through C–C bond formation.

Experimental Validation:

  • AFM Imaging : Direct observation of planarized products on Au(111) surfaces.

  • MALDI-TOF MS : Molecular ion peak at m/z 384.2 (calc. for C₃₀H₁₆).

  • ¹H NMR : Absence of thiophene protons (δ 7.2–7.5 ppm) confirms sulfur elimination.

Comparative Analysis of Synthetic Approaches

Yield and Scalability

ParameterPalladium-Catalyzed AnnulationSolid-State Cyclization
Typical Yield58–95%51–86%
Reaction Time12–24 h48–72 h
By-ProductsMinimal (e.g., homo-coupled alkynes)Sulfur-containing residues
ScalabilityGram-scale demonstratedLimited to mg-scale

Advantages and Limitations

  • Palladium Method : High regioselectivity and compatibility with diverse alkynes but requires expensive catalysts.

  • Solid-State Method : Avoids transition metals but suffers from longer reaction times and lower yields.

Computational Insights into Reaction Mechanisms

Density functional theory (DFT) calculations on analogous PAHs suggest that the annulation proceeds via a low-energy transition state (ΔG‡ = 25–30 kcal/mol). The planarization step in the solid-state route is thermodynamically favored (ΔG = -12 kcal/mol) due to increased aromatic stabilization .

Q & A

Basic: What synthetic strategies are effective for preparing Phenanthro[9,10-e]acephenanthrylene derivatives?

Answer:
A standard protocol involves synthesizing ethoxy-substituted intermediates (e.g., 1-ethoxythis compound) via regioselective cyclization of peri-acenoacene precursors. For example, compound 8 was converted to an azulene-embedded derivative (9 ) through acid-mediated deethoxycarbonylation, confirmed by single-crystal X-ray diffraction and aromaticity analysis . Key steps include:

  • Precursor functionalization : Introducing ethoxy groups to stabilize reactive intermediates.
  • Post-functionalization : Acid treatment to generate non-alternant polyaromatic frameworks.
  • Validation : Use NMR, HRMS, and crystallography for structural confirmation.

Advanced: How can regioselectivity challenges in synthesizing azulene-embedded derivatives be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors. In the synthesis of compound 9 , density functional theory (DFT) calculations predicted the preferential formation of the azulene core by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Methodological recommendations:

  • Computational screening : Pre-screen reaction pathways using DFT (e.g., B3LYP/6-31G*) to identify thermodynamically favored products.
  • Steric control : Use bulky substituents to direct electrophilic attacks to specific positions .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond-length alternation and confirms non-alternant frameworks (e.g., azulene core in 9 ) .
  • UV-Vis absorption and fluorescence spectroscopy : Identifies charge-transfer bands and quantum yields (e.g., 9 exhibits Φ = 41.8% vs. 8 at 8.9%) .
  • Cyclic voltammetry : Measures redox potentials to assess HOMO-LUMO gaps (e.g., near-identical reduction potentials for 8 and 9 suggest similar electron affinities) .

Advanced: How can electronic structure discrepancies between experimental and computational data be resolved?

Answer:
Discrepancies often arise from approximations in DFT functionals. To mitigate:

  • Multi-method validation : Compare DFT (e.g., B3LYP) with post-Hartree-Fock methods (e.g., CASSCF) for excited-state properties.
  • Solvent effects : Include polarizable continuum models (PCM) in calculations to match experimental absorption/emission spectra .
  • Experimental replication : Validate computational predictions with temperature-dependent fluorescence or transient absorption spectroscopy.

Basic: What methods optimize fluorescence quantum yields in this compound derivatives?

Answer:
Enhance fluorescence by:

  • Conjugation extension : Embedding azulene units (as in 9 ) reduces HOMO-LUMO gaps (2.31 eV vs. 2.78 eV for 8 ) and increases oscillator strength .
  • Rigidification : Introduce steric hindrance to minimize non-radiative decay (e.g., tribenzo-fused frameworks in 9 ).
  • Solvent selection : Use low-polarity solvents to reduce quenching effects.

Advanced: How can cryogenic phosphorescence spectroscopy improve detection in complex matrices?

Answer:
For environmental or biological samples, low-temperature (4.2–77 K) time-resolved phosphorescence excitation-emission matrices (PEEMs) enhance selectivity:

  • Cryogenic trapping : Reduces thermal noise and extends triplet-state lifetimes.
  • Isomer differentiation : Resolves overlapping signals of phenanthro-thiophene isomers via distinct phosphorescence lifetimes .
  • Validation : Cross-reference with HPLC-MS/MS for quantification in environmental extracts.

Basic: How do non-covalent interactions influence crystallographic packing of this compound?

Answer:
Intermolecular forces (π-π stacking, C–H···π interactions) dominate packing. For example:

  • π-Stacking distances : ~3.5 Å in 9 indicate strong electronic coupling.
  • Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 60% van der Waals forces in 9 ) .

Advanced: What strategies stabilize reactive intermediates during synthesis?

Answer:

  • Delocalization effects : Introduce electron-withdrawing groups (e.g., imidazole in acyl chlorides) to stabilize reactive sites via conjugation .
  • Protecting groups : Use ethoxy or tert-butyl substituents to shield reactive positions during cyclization .

Basic: How is thermal stability assessed for this compound derivatives?

Answer:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., >300°C for azulene derivatives).
  • Differential scanning calorimetry (DSC) : Identifies phase transitions and melting points.

Advanced: Can machine learning predict synthetic pathways for novel derivatives?

Answer:
Emerging approaches include:

  • Retrosynthesis algorithms : Train models on polyaromatic hydrocarbon (PAH) reaction databases to propose viable routes.
  • Reactivity descriptors : Use DFT-derived parameters (e.g., Fukui indices) as input features for predictive models.

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